molecular formula C22H13ClO4 B4582862 4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate

4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate

Cat. No. B4582862
M. Wt: 376.8 g/mol
InChI Key: VNCAHARNQVVZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate is a synthetic compound that has been widely used in scientific research applications. This compound is a derivative of coumarin and has been synthesized using various methods.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Novel polystyrene-supported TBD catalysts were synthesized for use in environmentally friendly conditions, showing promise in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, which is a process useful for the syntheses of Warfarin™ and its analogues, highlighting the versatility of coumarin derivatives in organic synthesis (Alonzi et al., 2014).

Antimicrobial Activity

  • Research into the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one revealed high levels of bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. This demonstrates the potential of chromene derivatives as effective antimicrobial agents (Behrami & Dobroshi, 2019).

Materials Science

  • A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones assessed their biological activity, showing significant antimicrobial activity. This illustrates the application of chromene derivatives in developing new materials with potential health benefits (El Azab, Youssef, & Amin, 2014).

Anticancer Research

  • Novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives were synthesized and showed moderate cytotoxic activity against various cancer cell lines, including A549, PC3, SKOV3, and B16F10. This suggests the potential of chromene derivatives in anticancer drug development (Ambati et al., 2017).

properties

IUPAC Name

(4-oxo-2-phenylchromen-6-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-16-8-6-15(7-9-16)22(25)26-17-10-11-20-18(12-17)19(24)13-21(27-20)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAHARNQVVZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate
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4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate
Reactant of Route 3
4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate
Reactant of Route 4
4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate
Reactant of Route 5
4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate
Reactant of Route 6
4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate

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